![molecular formula C14H16O2 B14134334 5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)
5-Hept-1-ynylbenzo[1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hept-1-ynylbenzo[1,3]dioxole: is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol It is characterized by a benzodioxole ring substituted with a hept-1-ynyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hept-1-ynylbenzo[1,3]dioxole typically involves the coupling of a benzodioxole derivative with a hept-1-yne moiety. One common method is the Sonogashira coupling reaction, which employs a palladium catalyst and copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions: 5-Hept-1-ynylbenzo[1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzodioxole derivatives.
科学的研究の応用
Chemistry: 5-Hept-1-ynylbenzo[1,3]dioxole is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.
Medicine: Research into the pharmacological properties of this compound may reveal its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials .
作用機序
The mechanism of action of 5-Hept-1-ynylbenzo[1,3]dioxole depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions, while the alkyne group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
類似化合物との比較
- 5-Ethynylbenzo[1,3]dioxole
- 5-Propynylbenzo[1,3]dioxole
- 5-Butynylbenzo[1,3]dioxole
Comparison: Compared to its analogs, 5-Hept-1-ynylbenzo[1,3]dioxole has a longer alkyne chain, which may influence its physical properties, reactivity, and interactions with other molecules. This unique feature can make it more suitable for specific applications, such as in the design of molecular probes or advanced materials .
特性
分子式 |
C14H16O2 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC名 |
5-hept-1-ynyl-1,3-benzodioxole |
InChI |
InChI=1S/C14H16O2/c1-2-3-4-5-6-7-12-8-9-13-14(10-12)16-11-15-13/h8-10H,2-5,11H2,1H3 |
InChIキー |
AUTUYEQBANZBBW-UHFFFAOYSA-N |
正規SMILES |
CCCCCC#CC1=CC2=C(C=C1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,9-Triphenylbenzo[f]isoindole-1,3-dione](/img/structure/B14134254.png)
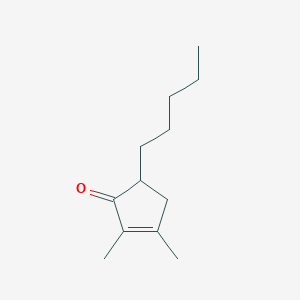
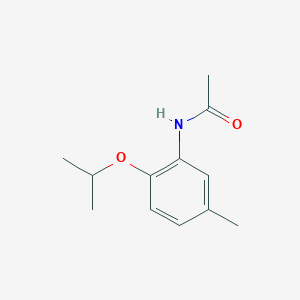
![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)
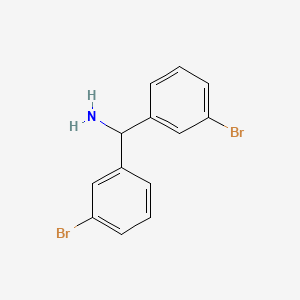
![4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane](/img/structure/B14134295.png)
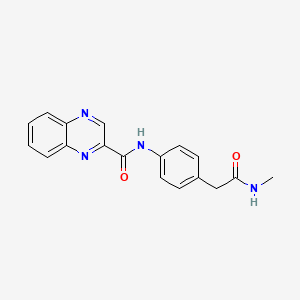
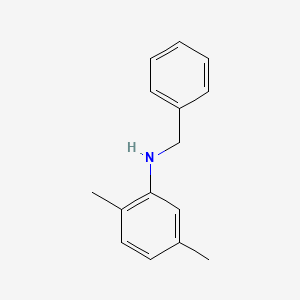
![2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B14134308.png)
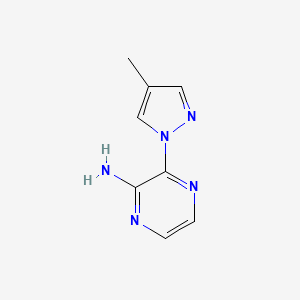
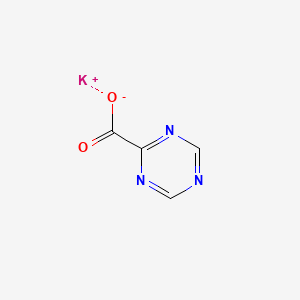
![3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14134319.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14134341.png)
